克唑替尼盐酸盐

描述

Crizotinib hydrochloride is a novel tyrosine kinase inhibitor specifically designed to target and inhibit the anaplastic lymphoma kinase (ALK) gene, which can undergo mutations leading to various cancers, including non-small-cell lung cancer (NSCLC). It is marketed under the brand name Xalkori and was approved for the treatment of ALK-positive NSCLC due to its mechanism of action that leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring ALK mutations. Crizotinib is also a potent inhibitor of c-MET and ROS1 tyrosine kinases, which are implicated in the development of other malignancies (Timm & Kolesar, 2013).

Synthesis Analysis

Currently, there is limited publicly available detailed information on the synthesis of Crizotinib hydrochloride in the reviewed literature. The synthesis of Crizotinib involves complex organic chemistry reactions, focusing on creating a small molecule capable of inhibiting the ALK tyrosine kinase enzyme. The process likely involves multiple steps of chemical reactions, purification, and quality control to ensure the production of a highly pure and effective pharmaceutical agent. For detailed synthetic pathways, one would need to consult specific chemical synthesis journals or patents related to Crizotinib.

Molecular Structure Analysis

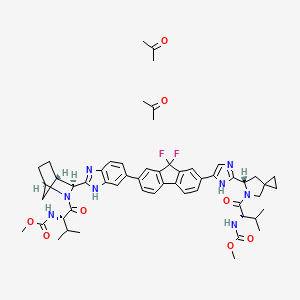

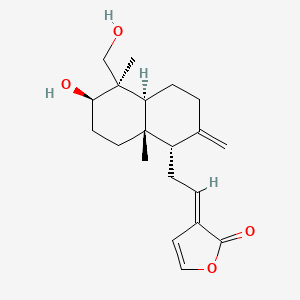

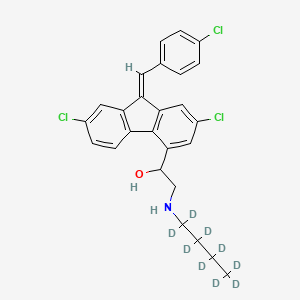

Crizotinib hydrochloride is a small molecule inhibitor with a complex molecular structure designed to fit into the ATP-binding pocket of the ALK enzyme, thereby preventing the enzyme's autophosphorylation and activation. Its molecular structure facilitates its interaction with the target proteins, contributing to its efficacy in treating ALK-positive NSCLC. The presence of multiple functional groups in its structure allows for the inhibition of other tyrosine kinases such as c-MET and ROS1, expanding its therapeutic applications (Gandhi & Jänne, 2012).

Chemical Reactions and Properties

Crizotinib hydrochloride's chemical properties include high oral bioavailability, which is a critical factor for its use as an oral medication. Its metabolism involves O-dealkylation by the cytochrome P-450 (CYP) isoenzyme 3A4/5, and it also acts as an inhibitor of CYP3A4/5, leading to potential drug interactions. These interactions need to be carefully managed to avoid alterations in pharmacokinetics that could affect its efficacy and safety profile (Timm & Kolesar, 2013).

科学研究应用

1. 治疗ALK阳性非小细胞肺癌 (NSCLC) 克唑替尼是首个获批用于治疗ALK阳性非小细胞肺癌 (NSCLC) 患者的ALK酪氨酸激酶抑制剂 {svg_1}. 它在抗癌功效方面,特别是在NSCLC细胞中表现出有效性 {svg_2}.

治疗ROS1重排的NSCLC

克唑替尼是一种口服酪氨酸激酶抑制剂,靶向ALK、MET和ROS1激酶,已成为治疗ROS1重排的NSCLC的有效方法 {svg_3}. 它在良好的安全性特征下,提供了持久的临床益处 {svg_4}.

重新用于治疗急性白血病

克唑替尼已被重新用于治疗急性白血病。 它对急性髓性白血病细胞表现出强效的细胞毒性 {svg_5}.

重新用于治疗多发性骨髓瘤

克唑替尼也被重新用于治疗多发性骨髓瘤。 它对多发性骨髓瘤细胞表现出强效的细胞毒性 {svg_6}.

5. 抑制DNA拓扑异构酶II和微管蛋白 尽管克唑替尼是一种TKI,但它与DNA拓扑异构酶II抑制剂和微管蛋白抑制剂显示出最高的相关性 {svg_7}.

细胞周期调控

细胞周期分析显示,用克唑替尼孵育24小时的细胞在G2M期积累。 克唑替尼还增加了p-H3(Ser10)阳性NCI-H929细胞的数量,说明克唑替尼具有阻止有丝分裂退出能力 {svg_8}.

作用机制

Target of Action

Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .

Mode of Action

Crizotinib hydrochloride interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Crizotinib hydrochloride affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .

Result of Action

The molecular and cellular effects of Crizotinib hydrochloride’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, Crizotinib hydrochloride treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .

安全和危害

Crizotinib may cause allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

属性

IUPAC Name |

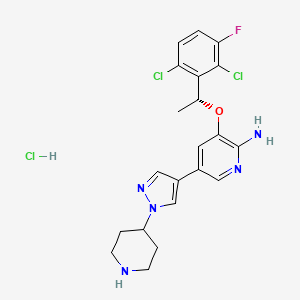

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

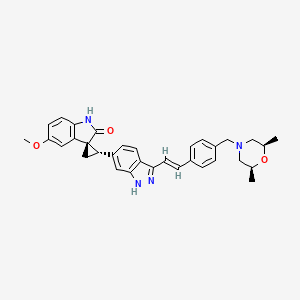

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)